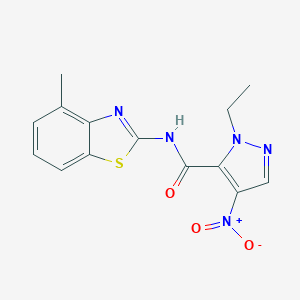

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was approved by the US Food and Drug Administration (FDA) in 2008 and is currently used in combination with other antiretroviral drugs to suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

Wirkmechanismus

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide inhibits the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus. It binds to a hydrophobic pocket near the active site of the enzyme and induces conformational changes that prevent the binding of nucleoside triphosphates, which are required for the synthesis of viral DNA.

Biochemical and Physiological Effects:

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to be well-tolerated in patients and has a favorable pharmacokinetic profile. It is rapidly absorbed after oral administration and has a half-life of approximately 40 hours. 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.

Vorteile Und Einschränkungen Für Laborexperimente

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. It has a well-characterized mechanism of action and has been extensively studied in both in vitro and in vivo experiments. However, 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide also has some limitations. It is a relatively expensive drug and may not be suitable for use in experiments with limited budgets. Additionally, it is a highly specific inhibitor of HIV-1 reverse transcriptase and may not be useful for experiments involving other retroviruses.

Zukünftige Richtungen

There are several future directions for research involving 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic profile and increase its efficacy. Another area of research is the investigation of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide's potential as a therapeutic agent for other viral infections, such as hepatitis C virus. Additionally, there is ongoing research into the development of new NNRTIs that can overcome the resistance mechanisms that limit the efficacy of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide and other existing drugs.

Synthesemethoden

The synthesis of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the condensation of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate to form 4-methyl-1,3-benzothiazol-2-ylidene ethylacetate. This compound is then reacted with hydrazine hydrate to form 1-ethyl-4-hydrazinylidene-5-methyl-1,3-benzothiazole, which is subsequently reacted with 4-nitrobenzoyl chloride to form 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied in both in vitro and in vivo experiments to evaluate its efficacy and safety in the treatment of HIV-1 infection. Several clinical trials have shown that 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, when used in combination with other antiretroviral drugs, can effectively suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

Eigenschaften

Produktname |

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide |

|---|---|

Molekularformel |

C14H13N5O3S |

Molekulargewicht |

331.35 g/mol |

IUPAC-Name |

2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C14H13N5O3S/c1-3-18-12(9(7-15-18)19(21)22)13(20)17-14-16-11-8(2)5-4-6-10(11)23-14/h4-7H,3H2,1-2H3,(H,16,17,20) |

InChI-Schlüssel |

WVQJIMSGKFHQEV-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C |

Kanonische SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213971.png)

![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)